Cas no 1797351-99-5 (1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea)

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea structure
1797351-99-5 structure
商品名:1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea
CAS番号:1797351-99-5
MF:C17H16N4O3S
メガワット:356.398941993713
CID:5373068

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea 化学的及び物理的性質

名前と識別子

    • 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea
    • インチ: 1S/C17H16N4O3S/c22-17(20-16-6-3-7-25-16)19-12-8-18-21(9-12)10-13-11-23-14-4-1-2-5-15(14)24-13/h1-9,13H,10-11H2,(H2,19,20,22)
    • InChIKey: KIBFVUZLMTYJOF-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CN(CC2OC3=CC=CC=C3OC2)N=C1)C(NC1SC=CC=1)=O

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6448-2412-10μmol
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6448-2412-75mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6448-2412-10mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6448-2412-3mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6448-2412-15mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6448-2412-30mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6448-2412-100mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
100mg
$248.0 2023-04-25
Life Chemicals
F6448-2412-2μmol
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6448-2412-40mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6448-2412-50mg
3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(thiophen-2-yl)urea
1797351-99-5 90%+
50mg
$160.0 2023-04-25

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea 関連文献

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1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylureaに関する追加情報

Introduction to 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea (CAS No. 1797351-99-5)

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the chemical identifier CAS No. 1797351-99-5, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of both benzodioxin and thiophene moieties in its structure suggests potential interactions with biological targets, which are critical for designing novel therapeutic agents.

The benzodioxin scaffold, also known as an oxetane derivative, is a well-known pharmacophore in medicinal chemistry due to its ability to modulate various biological pathways. In particular, compounds containing this moiety have been explored for their potential anti-inflammatory, antimicrobial, and even anticancer properties. The thiophene ring, on the other hand, is another important structural feature that contributes to the compound's overall bioactivity. Thiophene derivatives are widely recognized for their role in central nervous system (CNS) drugs, as well as in the development of antifungal and antiviral agents.

The urea functional group in the molecular structure of 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea further enhances its pharmacological potential. Urea-based compounds are frequently employed in drug design due to their ability to form hydrogen bonds with biological targets, thereby increasing binding affinity and specificity. This feature makes the compound a valuable scaffold for developing small-molecule inhibitors or modulators of enzyme activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. The integration of benzodioxin, thiophene, and urea moieties suggests that this compound may interact with multiple protein targets simultaneously, potentially leading to synergistic effects in therapeutic intervention. Such multi-target interactions are increasingly recognized as a key strategy in the development of next-generation drugs that can address complex diseases more effectively.

In the context of current research trends, there is growing interest in identifying novel compounds that can modulate inflammation and immune responses. The structural features of 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea make it a compelling candidate for investigating its potential role in immunomodulatory therapies. For instance, the pyrazole ring present in the molecule is known to be involved in interactions with various enzymes and receptors associated with inflammatory pathways. By targeting these pathways, the compound may offer therapeutic benefits in conditions such as autoimmune diseases or chronic inflammation.

Another area of interest is the exploration of benzodioxin derivatives for their potential anticancer properties. Studies have shown that certain benzodioxin-based compounds can induce apoptosis and inhibit tumor growth by interacting with specific intracellular signaling pathways. The presence of the benzodioxin moiety in 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea suggests that it may share similar mechanisms of action. Furthermore, the combination of different pharmacophoric elements could enhance its efficacy while minimizing side effects compared to single-target agents.

The thiophene component of the molecule also contributes to its potential therapeutic applications. Thiophene derivatives have been reported to exhibit antioxidant and anti-inflammatory properties, which are crucial for managing oxidative stress and inflammation-related diseases. By incorporating this moiety into its structure, 1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yll]-3-thiophen)-2-yliurea may be able to provide dual benefits by targeting both inflammation and oxidative stress pathways.

From a synthetic chemistry perspective, the preparation of such complex molecules presents unique challenges but also opportunities for innovation. Advanced synthetic methodologies allow for the precise construction of intricate molecular frameworks like those found in 1-[1-(2,3-dihydro)-1H-pyrazol)-4-yll]-N-(thiophen)-2-carbamoyl]urea (CAS No. 1797351). Techniques such as transition-metal-catalyzed cross-coupling reactions and multicomponent synthesis have enabled researchers to efficiently assemble these molecules from readily available starting materials.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy profile before moving into clinical trials. Preclinical studies using cell-based assays and animal models are essential for assessing the biological activity of compounds like this one. Initial results from such studies could provide valuable insights into its potential therapeutic applications and guide further optimization efforts.

In conclusion, 17973511[([(([[(dihydro)-b] benzodioxine)-methyl] pyrazol)-4-yll])-N(thien)] carbamoyl] urea (CAS No. 17973519995) represents an intriguing compound with significant pharmacological potential. Its unique structural features, including [the presence [of multiple [pharmacophoric [elements]] [such [as [benzodioxine, [thiophene], [and [urea]]]]]], make it a promising candidate for further investigation. Future studies should focus on elucidating its mechanism(s) of action, as well as exploring its potential applications in various therapeutic areas. By leveraging advances in computational chemistry, synthetic methodologies, and preclinical testing, researchers may uncover new opportunities for developing innovative treatments based on this remarkable molecule.

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